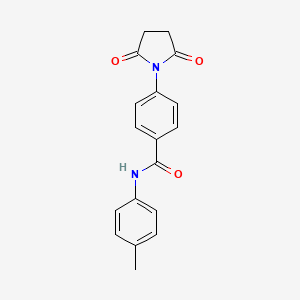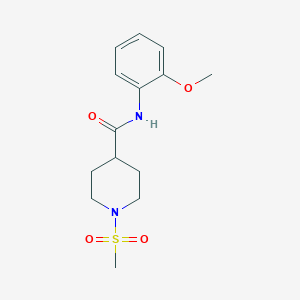![molecular formula C15H12N4O4 B5769486 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid, also known as MPTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and oxidative stress. 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation. 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress. 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is the lack of studies on the pharmacokinetics and pharmacodynamics of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid, which makes it difficult to determine the optimal dosage and administration route.
将来の方向性
There are several future directions for 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid research, including the investigation of its potential as a chemotherapeutic agent, the exploration of its role in neurodegenerative diseases, and the development of more efficient synthesis methods. Additionally, more studies are needed to determine the optimal dosage and administration route of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid, as well as its potential side effects.
In conclusion, 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid is a chemical compound that has shown promising therapeutic properties in various areas of research, including cancer, inflammation, and neurological disorders. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its optimal dosage and administration route.
合成法
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid can be synthesized through a multistep process involving the reaction of 2-methoxyphenol with 2-chlorobenzoic acid, followed by the formation of a tetrazole ring using sodium azide and copper sulfate. The final product is obtained through the reaction of the tetrazole intermediate with 4-bromobenzoic acid.
科学的研究の応用
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has been studied for its potential therapeutic properties in various areas of research, including cancer, inflammation, and neurological disorders. In cancer research, 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In inflammation research, 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
4-[5-(2-methoxyphenoxy)tetrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-22-12-4-2-3-5-13(12)23-15-16-17-18-19(15)11-8-6-10(7-9-11)14(20)21/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXCRMIMWWOUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NN=NN2C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5769411.png)
![1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5769419.png)
![N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B5769425.png)

![[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid](/img/structure/B5769435.png)


![5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B5769458.png)
![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)
![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)


![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
